molecular formula C9H7FO2 B7807807 3-(2-Fluorophenyl)acrylic acid

3-(2-Fluorophenyl)acrylic acid

Cat. No. B7807807
M. Wt: 166.15 g/mol
InChI Key: IOUDZAFBPDDAMK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)acrylic acid is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluorophenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metal Complexes Synthesis : 3-(2-Fluorophenyl)acrylic acid has been used in synthesizing metal complexes, which demonstrated interesting halogen-halogen interactions, particularly fluoro-fluoro contact. Such complexes have potential in designing materials with specific magnetic properties (Liu, Liu, & Li, 2011).

  • Corrosion Inhibition : Derivatives of acrylamide, which can be related to 3-(2-Fluorophenyl)acrylic acid, have been studied for their effectiveness as corrosion inhibitors. This is particularly significant in protecting metals like copper in corrosive environments (Abu-Rayyan et al., 2022).

  • Optoelectronic Properties : The molecule has been studied for its optoelectronic and thermodynamic properties, which are crucial in the development of materials for dye-sensitized solar cells (DSSC) (Fonkem et al., 2019).

  • Solar Cell Applications : Organic sensitizers related to 3-(2-Fluorophenyl)acrylic acid have been engineered for use in solar cells. These sensitizers, upon anchoring onto TiO2 film, show high efficiency in converting incident photons to current, a critical aspect of solar energy technology (Kim et al., 2006).

  • Polymerization and Copolymerization : The compound has been studied in the context of polymerization and copolymerization processes, which are central to the creation of materials with specific characteristics for high-tech applications (Patil & Améduri, 2013).

  • Fluorescent Probes : A derivative of acrylic acid has been used to design fluorescent probes for detecting cysteine, showcasing the compound's potential in biochemical sensors and imaging applications (Dai et al., 2014).

  • Cyclization Products Synthesis : The interaction of fluorophenylamines with acrylic acids, including compounds similar to 3-(2-Fluorophenyl)acrylic acid, leads to the synthesis of various cyclic compounds, useful in pharmaceutical and chemical industries (Vaickelionienė & Mickevičius, 2006).

  • Fluorinated Acrylic Copolymers for Coatings : The synthesis of fluorinated acrylic copolymers, potentially involving 3-(2-Fluorophenyl)acrylic acid, has been explored for speciality coatings due to their unique properties like low surface tension and non-wettability (Malshe & Sangaj, 2005).

  • Surface Functionalization : The grafted poly(acrylic acid) on micro- and nanoparticles, including derivatives of 3-(2-Fluorophenyl)acrylic acid, has been quantified and studied, indicating potential applications in biochemical assays and medical diagnostics (Hennig et al., 2012).

  • Polymerizability and Polymorphism : The compound's derivatives have been analyzed for their polymerizability and polymorphic behaviors, which are crucial in material science for creating specific molecular structures (Fujimori, Saitoh, & Shibasaki, 1999).

properties

IUPAC Name

3-(2-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUDZAFBPDDAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)acrylic acid

CAS RN

451-69-4, 18944-77-9
Record name 3-(2-Fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Fluorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018944779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BV Rokade, KR Prabhu - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
A novel, mild and convenient method for the nitrodecarboxylation of substituted cinnamic acid derivatives to their nitroolefins is achieved using a catalytic amount of CuCl (10 mol%) and …
Number of citations: 58 pubs.rsc.org
S Ulmschneider, U Müller-Vieira, CD Klein… - Journal of medicinal …, 2005 - ACS Publications
Elevated aldosterone levels are key effectors for the development and progression of congestive heart failure and myocardial fibrosis. Recently, we proposed inhibition of aldosterone …
Number of citations: 101 pubs.acs.org
X Liu, AA Flores, L Situ, W Gu, H Ding… - Journal of medicinal …, 2021 - ACS Publications
Herein, we report the synthesis and evaluation of novel analogues of UK-5099 both in vitro and in vivo for the development of mitochondrial pyruvate carrier (MPC) inhibitors to treat hair …
Number of citations: 17 pubs.acs.org
K Nishikawa, H Fukuda, M Abe, K Nakanishi… - Phytochemistry, 2013 - Elsevier
O-cis-Cinnamoyl-β-d-glucopyranose is one of the most potent allelochemicals that has been isolated from Spiraea thunbergii Sieb by Hiradate et al. It derives its strong inhibitory activity …
Number of citations: 24 www.sciencedirect.com
J Cresser-Brown - 2019 - orca.cardiff.ac.uk
Calpain-1 is a calcium activated cysteine protease involved in a diverse range of physiological processes, such as enabling the rapid cell spreading of neutrophils during the …
Number of citations: 2 orca.cardiff.ac.uk
M Kamiya, M Sonoda, S Tanimori - Tetrahedron, 2017 - Elsevier
A facile and rapid access to multi-substituted oxazoles has been achieved under mild reaction conditions in a short reaction time. Reaction of enamides 1 with [bis(trifluoroacetoxy)iodo]…
Number of citations: 13 www.sciencedirect.com

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